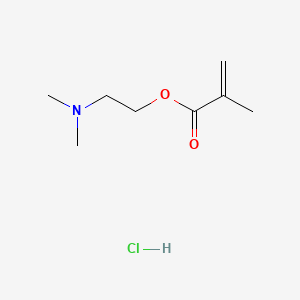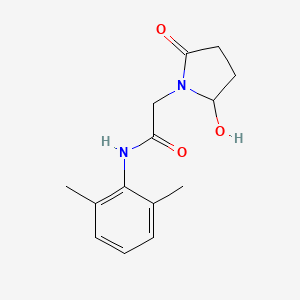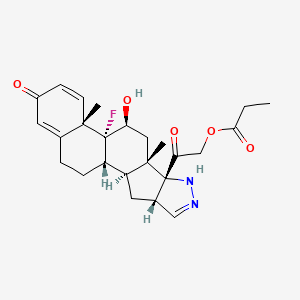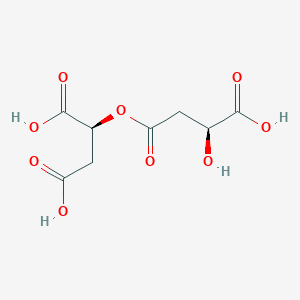
S-Malate dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Malate dimer is a compound derived from malic acid, which is a naturally occurring substance found in various fruits. It is an important intermediate in the citric acid cycle, a key metabolic pathway that provides energy in living organisms. The dimer form of S-Malate is particularly interesting due to its unique structural and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Malate dimer typically involves the esterification of malic acid. This process can be catalyzed by various acids or bases under controlled temperature and pressure conditions. The reaction generally proceeds as follows:
Esterification: Malic acid reacts with an alcohol in the presence of a catalyst to form the ester.
Dimerization: The esterified malic acid undergoes a dimerization process, often facilitated by heat or specific catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve continuous monitoring and adjustment of temperature, pressure, and pH levels.
化学反応の分析
Types of Reactions
S-Malate dimer undergoes various chemical reactions, including:
Oxidation: Conversion to oxaloacetate.
Reduction: Formation of malate from oxaloacetate.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often requires catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include oxaloacetate, malate, and various substituted derivatives depending on the reagents and conditions used.
科学的研究の応用
S-Malate dimer has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in metabolic studies and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a food additive.
作用機序
The mechanism of action of S-Malate dimer involves its participation in the citric acid cycle. It acts as a substrate for malate dehydrogenase, an enzyme that catalyzes the conversion of malate to oxaloacetate. This reaction is crucial for the production of energy in the form of adenosine triphosphate (ATP). The molecular targets include various enzymes and coenzymes involved in the citric acid cycle.
類似化合物との比較
Similar Compounds
L-Malate: Another isomer of malate with similar properties but different stereochemistry.
Oxaloacetate: A key intermediate in the citric acid cycle.
Fumarate: Another intermediate in the citric acid cycle with distinct structural features.
Uniqueness
S-Malate dimer is unique due to its dimeric structure, which imparts different physical and chemical properties compared to its monomeric counterparts. This uniqueness makes it valuable in specific industrial and research applications.
特性
CAS番号 |
276871-10-4 |
|---|---|
分子式 |
C8H10O9 |
分子量 |
250.16 g/mol |
IUPAC名 |
(2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid |
InChI |
InChI=1S/C8H10O9/c9-3(7(13)14)1-6(12)17-4(8(15)16)2-5(10)11/h3-4,9H,1-2H2,(H,10,11)(H,13,14)(H,15,16)/t3-,4-/m0/s1 |
InChIキー |
OFUWZMAKRPRJLU-IMJSIDKUSA-N |
異性体SMILES |
C([C@@H](C(=O)O)O)C(=O)O[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
C(C(C(=O)O)O)C(=O)OC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


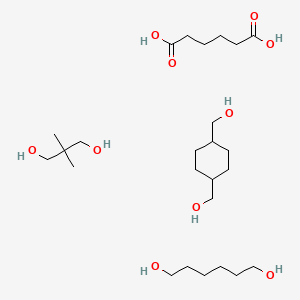

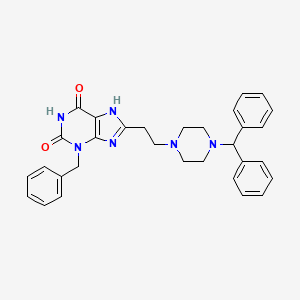
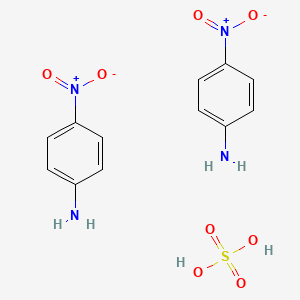
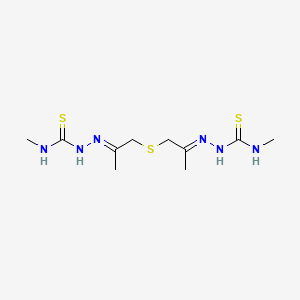
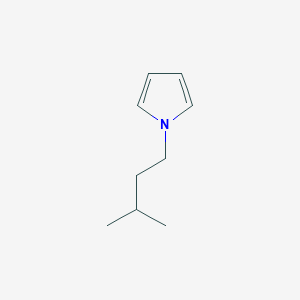


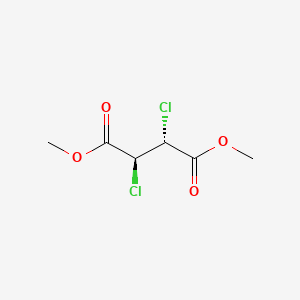
![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)
